molecular formula C18H27ClF6N6OP2 B151882 Pyclock CAS No. 893413-42-8

Pyclock

Cat. No.: B151882
CAS No.: 893413-42-8
M. Wt: 554.8 g/mol
InChI Key: QJZCQEPNBRAYQL-UHFFFAOYSA-N
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Description

PyClocK is a phosphonium salt derived from 6-chlorohydroxybenzotriazole (6-Cl-HOBt). It is a highly reactive coupling agent, particularly useful in peptide synthesis. This compound is known for its efficiency in forming amide bonds, making it a valuable reagent in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: PyClocK is synthesized from 6-chlorohydroxybenzotriazole (6-Cl-HOBt) through a series of chemical reactions. The process involves the reaction of 6-Cl-HOBt with tris(pyrrolidino)phosphine in the presence of a suitable base. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: PyClocK primarily undergoes substitution reactions, where it acts as a coupling agent to form amide bonds. It is also involved in cyclization reactions, particularly in the synthesis of cyclic peptides .

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound are amide bonds and cyclic peptides. The use of this compound ensures high efficiency and minimal side reactions, leading to high-purity products .

Mechanism of Action

PyClocK exerts its effects by activating carboxyl groups of amino acids, forming highly reactive intermediates. These intermediates then react with amino groups to form amide bonds. The presence of the chlorine atom in 6-Cl-HOBt enhances the reactivity and stability of the intermediates, making the coupling process more efficient .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its high reactivity, stability, and efficiency in forming amide bonds. The presence of the chlorine atom in its structure enhances its performance compared to other coupling reagents .

Properties

IUPAC Name

(6-chlorobenzotriazol-1-yl)oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN6OP.F6P/c19-16-7-8-17-18(15-16)25(21-20-17)26-27(22-9-1-2-10-22,23-11-3-4-12-23)24-13-5-6-14-24;1-7(2,3,4,5)6/h7-8,15H,1-6,9-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZCQEPNBRAYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC(=C5)Cl)N=N4.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClF6N6OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893413-42-8
Record name (6-Chloro-1H-benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is PyClocK and what is it used for?

A1: this compound, or (6-Chloro-1-hydroxybenzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate, is a phosphonium salt of 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt). [] It acts as a coupling agent in peptide synthesis, facilitating the formation of amide bonds between amino acids. [, , ]

Q2: Can this compound be used to synthesize modified nucleosides?

A3: Yes, this compound can be used to activate amide bonds in protected nucleosides. For instance, it facilitated the conversion of silyl-protected inosine and 2'-deoxyinosine to their corresponding O(6)-(6-chlorobenzotriazol-1-yl) derivatives. These derivatives could then be further modified via deoxygenation reactions. []

Q3: Are there any limitations to using this compound in nucleoside modification?

A4: While this compound is effective in activating certain nucleoside derivatives, studies indicate that the 7-azabenzotriazolyloxy purine nucleoside derivatives, obtained using a similar coupling agent (PyAOP), did not undergo efficient deoxygenation with bis(pinacolato)diboron, instead producing nucleoside dimers. [] This suggests that the specific benzotriazole moiety used in the coupling agent can impact the reactivity of the resulting nucleoside derivative.

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